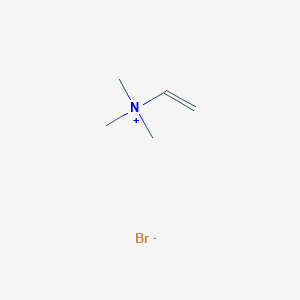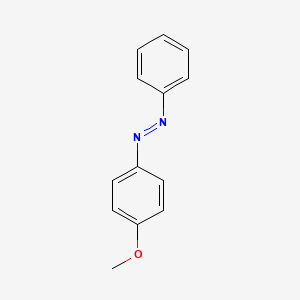
Trimethylvinylammonium bromide
Descripción general
Descripción
Trimethylvinylammonium bromide, also known as neurine bromide, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of this compound is C5H12BrN, and its molecular weight is 166.06 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 166.06 and a molecular formula of C5H12BrN . It appears as a white to almost white powder or crystal .Aplicaciones Científicas De Investigación
Nanoparticle Modification and Stability
Trimethylvinylammonium bromide plays a significant role in nanoparticle research, particularly in modifying the surface properties and enhancing the stability of nanoparticles. Dewi et al. (2014) describe a method for ligand exchange on gold nanoparticles using trimethylammonium bromide variants, resulting in thiol-coated nanoparticles that remain stable and retain their size and morphology in aqueous dispersion (Dewi, Laufersky, & Nann, 2014). Similarly, Sobhan, Withford, and Goldys (2010) demonstrate the use of cetyl trimethylammonium bromide (CTAB) in producing gold nanoparticle suspensions with superior colloidal stability, highlighting its potential for use in various nanotechnology applications (Sobhan, Withford, & Goldys, 2010).
Drug Delivery and Biomedical Applications
In the field of drug delivery, trimethylammonium bromide derivatives are used as excipients for binding and controlled release of drugs. Jackson et al. (2011) discuss the use of nanocrystalline cellulose (NCC) with cetyl trimethylammonium bromide (CTAB) for binding hydrophobic anticancer drugs, demonstrating controlled release over a two-day period (Jackson, Letchford, Wasserman, Ye, Hamad, & Burt, 2011). Additionally, Wang et al. (2013) investigate the surface chemistry of gold nanorods coated with CTAB, finding that their unique bilayer structure rather than charge is responsible for cell membrane damage and cytotoxicity, providing insights for the design of biocompatible nanomaterials (Wang, Jiang, Ji, Bai, Zhao, Wu, & Chen, 2013).
Surface Chemistry and Interface Science
In surface chemistry, the adsorption behavior of alkyltrimethylammonium bromide surfactants at the air/water interface is of significant interest. Cuong V. Nguyen et al. (2017) provide insights into the adsorption effectiveness of various trimethylammonium bromide surfactants, contributing to the design of new cationic surfactants (Nguyen, Nguyen, & Phan, 2017). Similarly, Gilányi et al. (2008) explore the adsorption of alkyl trimethylammonium bromides at the air/water interface, providing novel insights into the formation of a liquid-like alkane film at certain adsorbed amounts (Gilányi, Varga, Stubenrauch, & Mészáros, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
Trimethylvinylammonium bromide is primarily used as a biochemical assay reagent . It is used in life science research as a biological material or organic compound . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under recommended conditions to maintain its stability . Direct contact with skin and eyes should be avoided, and it should be handled in a well-ventilated area to prevent inhalation . In case of accidental ingestion or inhalation, immediate medical attention is advised .
Análisis Bioquímico
Biochemical Properties
Trimethylvinylammonium bromide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, potentially acting as an inhibitor or activator depending on the specific biochemical pathway involved. For instance, it may interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft, thereby influencing neurotransmission. The nature of these interactions often involves binding to the active site of the enzyme, altering its activity and affecting downstream biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can alter the expression of genes related to metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes. These molecular mechanisms are crucial for understanding the compound’s overall impact on cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including disruptions in cellular function and metabolic imbalances .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. For example, this compound may influence the activity of enzymes involved in glycolysis or the citric acid cycle, thereby altering the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For instance, its distribution within the cytoplasm or nucleus can determine its impact on cellular processes such as gene expression and signal transduction .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical pathways .
Propiedades
IUPAC Name |
ethenyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N.BrH/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVSELVVGYIOEX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909874 | |
| Record name | N,N,N-Trimethylethenaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10603-92-6 | |
| Record name | Ethenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, trimethylvinyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neurine bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethylethenaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(vinyl)ammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the signs of 14N–H spin-spin coupling constants in trimethylvinylammonium bromide?
A1: Determining the signs (positive or negative) of the 14N–H coupling constants, relative to a known coupling like the geminal H–H coupling, provides valuable information about the electronic structure and bonding in the molecule. [] This information helps researchers understand how electron density is distributed around the nitrogen atom and its neighboring protons, offering insights into the molecule's reactivity and potential interactions with other molecules. [] The study by Lunazzi et al. utilized heteronuclear magnetic double resonance techniques to achieve this, confirming earlier predictions about the signs of these coupling constants. []
Q2: How does the knowledge about the signs of indirect 14N–1H spin couplings in this compound contribute to our understanding of its structure?
A2: While the abstract of the second paper doesn't provide specific results, the title itself points to the importance of these couplings in understanding the molecule's structure. [] Indirect spin-spin couplings, also known as scalar couplings, arise from the interaction of nuclear spins through the bonding electrons. The magnitude and sign of these couplings depend on factors like bond angles, dihedral angles, and the hybridization of the involved atoms. [] Therefore, knowing the signs of the 14N–1H couplings allows researchers to confirm or refine existing structural models of this compound and provides a basis for comparison with similar molecules. This information is crucial for understanding the compound's overall three-dimensional shape and its influence on potential interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)

![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)



